molecular formula C16H28N2O6 B1442173 Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate CAS No. 1105662-59-6

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Cat. No.: B1442173
CAS No.: 1105662-59-6
M. Wt: 344.4 g/mol
InChI Key: TZJIVIPIMYPLEM-UHFFFAOYSA-N
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Description

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is particularly notable for its use in organic synthesis and medicinal chemistry due to its functional groups and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to generate nucleophiles that react with the compound.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.

    Deprotected Amines: Removal of Boc groups yields the corresponding free amines, which can be further functionalized.

Mechanism of Action

The mechanism of action of ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc groups are removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The strained azetidine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is unique due to its dual Boc protection and the presence of both an ethyl ester and an azetidine ring. This combination of features makes it a valuable intermediate in organic synthesis, offering multiple points of functionalization and reactivity.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJIVIPIMYPLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Azetidine-1,3,3-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester (1 g; 3.67 mmol), triethyl-amine (0.52 ml; 3.7 mmol) and diphenylphosphoryl azide (0.8 ml; 3.67 mmol) in toluene (6 ml) are heated to 80° C. for 4 hours. tert-Butanol (6 ml) is added and heating continued for 4 hours. The reaction mixture is poured on 2N Na2CO3, extracted with TBME three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness. Purification via chromatography (SiO2; TBME/hexanes 2:8>1:0) yields the desired compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6: 8.04 (s, 1H); 4.14 (q, 2H); 4.09 (bd, 2H); 3.81 (bd, 2H); 1.39 (s, 18H); 1.19 (t, 3H). MS (m/z) ES+: 345 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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